molecular formula C32H45ClF3N3O2S B12860012 2-(4-(3-(2-(Trifluoromethyl)-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethyl decanoate hydrochloride

2-(4-(3-(2-(Trifluoromethyl)-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethyl decanoate hydrochloride

Cat. No.: B12860012
M. Wt: 628.2 g/mol
InChI Key: MTSFKNAHBVWFBO-UHFFFAOYSA-N
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Description

2-(4-(3-(2-(Trifluoromethyl)-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethyl decanoate hydrochloride is a complex organic compound that features a trifluoromethyl group, a phenothiazine core, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-(2-(Trifluoromethyl)-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethyl decanoate hydrochloride typically involves multiple steps. The process begins with the preparation of the phenothiazine core, which is then functionalized with a trifluoromethyl group. This intermediate is further reacted with a piperazine derivative to introduce the piperazine moiety. Finally, the compound is esterified with decanoic acid and converted to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-(2-(Trifluoromethyl)-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethyl decanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenothiazine core can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups in place of the trifluoromethyl group.

Scientific Research Applications

2-(4-(3-(2-(Trifluoromethyl)-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethyl decanoate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(4-(3-(2-(Trifluoromethyl)-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethyl decanoate hydrochloride involves its interaction with specific molecular targets. The phenothiazine core can interact with various receptors and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. The piperazine moiety can interact with neurotransmitter receptors, potentially influencing neurological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene)-propyl)piperazin-1-yl)ethyl acetate: Similar in structure but with a thioxanthene core instead of phenothiazine.

    Fluphenazine decanoate: A related compound used in the treatment of psychiatric disorders.

Uniqueness

2-(4-(3-(2-(Trifluoromethyl)-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethyl decanoate hydrochloride is unique due to its combination of a trifluoromethyl group, phenothiazine core, and piperazine moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C32H45ClF3N3O2S

Molecular Weight

628.2 g/mol

IUPAC Name

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl decanoate;hydrochloride

InChI

InChI=1S/C32H44F3N3O2S.ClH/c1-2-3-4-5-6-7-8-14-31(39)40-24-23-37-21-19-36(20-22-37)17-11-18-38-27-12-9-10-13-29(27)41-30-16-15-26(25-28(30)38)32(33,34)35;/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3;1H

InChI Key

MTSFKNAHBVWFBO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl

Origin of Product

United States

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